molecular formula C10H16N2 B12823648 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B12823648
M. Wt: 164.25 g/mol
InChI Key: CPGSGTPEAINBTB-UHFFFAOYSA-N
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Description

6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C11H16N2. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-5-isopropylpyridine with formaldehyde and formic acid, followed by cyclization to form the desired imidazo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

6-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H16N2/c1-8(2)9-3-4-10-5-11-7-12(10)6-9/h5,7-9H,3-4,6H2,1-2H3

InChI Key

CPGSGTPEAINBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=CN=CN2C1

Origin of Product

United States

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